

# A Technical Guide to Amino-PEG2-tert-butyl acetate (H2N-PEG2-CH2COOtBu)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: H2N-PEG2-CH2COOtBu

Cat. No.: B2730045

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of the bifunctional molecule commonly known as **H2N-PEG2-CH2COOtBu**. This compound is a valuable building block in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

## Physicochemical Properties

The fundamental molecular characteristics of **H2N-PEG2-CH2COOtBu** are summarized in the table below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

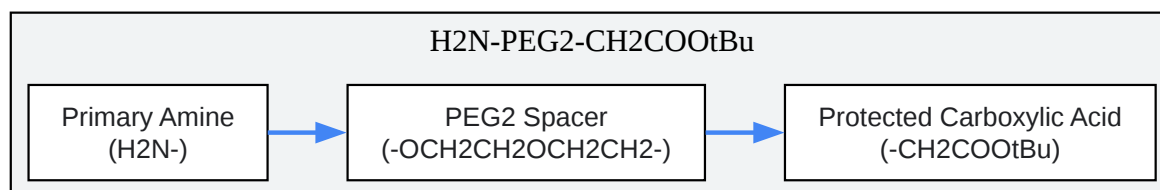
Property	Value	Source(s)
Molecular Formula	C10H21NO4	[1][2][3][4][5]
Molecular Weight	219.28 g/mol	
Appearance	Colorless Liquid	
Storage Conditions	-18°C for long-term storage, protected from light	

## Structural and Functional Overview

**H2N-PEG2-CH2COOtBu**, also referred to as Amino-PEG2-t-butyl ester, is a polyethylene glycol (PEG)-based linker. Its structure is characterized by three key components:

- A primary amine group (H2N-): This functional group provides a reactive site for conjugation to other molecules, such as ligands for target proteins.
- A diethylene glycol (PEG2) spacer: This flexible, hydrophilic spacer enhances the solubility of the resulting conjugate in aqueous media.
- A tert-butyl protected carboxylic acid (-CH2COOtBu): The tert-butyl ester serves as a protecting group for the carboxylic acid. This group can be deprotected under acidic conditions to reveal a free carboxylic acid, which can then be used for further chemical modifications.

The combination of these features makes it a versatile linker in the synthesis of more complex molecules, such as PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.



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**Figure 1:** Structural components of **H2N-PEG2-CH2COOtBu**.

## Experimental Considerations

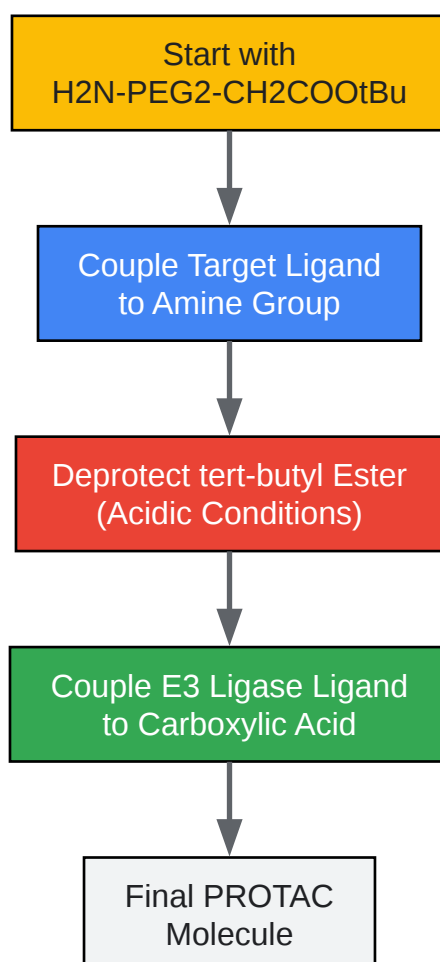
While specific experimental protocols are highly dependent on the application, the characterization of **H2N-PEG2-CH2COOtBu** and its subsequent conjugates typically involves standard analytical techniques.

Methodologies for Structural Verification:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure, ensuring the presence of the amine, PEG spacer, and tert-butyl group.
- Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the exact molecular weight of the compound, confirming its elemental composition.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretches of the amine and the C=O stretch of the ester.

Workflow for PROTAC Synthesis:

The general workflow for utilizing **H<sub>2</sub>N-PEG<sub>2</sub>-CH<sub>2</sub>COOtBu** in the synthesis of a PROTAC would involve a multi-step process. The diagram below illustrates a logical workflow.



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**Figure 2:** General workflow for PROTAC synthesis.

This guide provides the core technical information for **H2N-PEG2-CH2COOtBu**. For specific applications and detailed experimental protocols, researchers should consult relevant literature and synthetic chemistry resources.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)